L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-
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Overview
Description
L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is a peptide compound composed of seven amino acids: L-threonine, L-serine, L-serine, L-leucine, L-arginine, L-alanine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl .
- **L-Tyrosyl-L-a-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine trifluoroacetate salt .
Uniqueness
L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specialized biological processes.
Properties
CAS No. |
680972-45-6 |
---|---|
Molecular Formula |
C28H52N10O12 |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H52N10O12/c1-12(2)8-17(35-25(47)18(10-40)37-22(44)15(29)9-39)24(46)34-16(6-5-7-32-28(30)31)23(45)33-13(3)21(43)36-19(11-41)26(48)38-20(14(4)42)27(49)50/h12-20,39-42H,5-11,29H2,1-4H3,(H,33,45)(H,34,46)(H,35,47)(H,36,43)(H,37,44)(H,38,48)(H,49,50)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
QEYAMYDLLSTVCB-RGJFDMQWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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